molecular formula C7H5NOS B3355268 Thieno[2,3-b]pyridin-6(7H)-one CAS No. 62226-16-8

Thieno[2,3-b]pyridin-6(7H)-one

Cat. No.: B3355268
CAS No.: 62226-16-8
M. Wt: 151.19 g/mol
InChI Key: MQJNETSYXIIIKE-UHFFFAOYSA-N
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Description

Thieno[2,3-b]pyridin-6(7H)-one is a heterocyclic compound that belongs to the thienopyridine family These compounds are characterized by a fused ring system consisting of a thiophene ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thieno[2,3-b]pyridin-6(7H)-one typically involves the construction of the thienopyridine core followed by functionalization. One common method is the cyclization of 2-aminothiophenes with α,β-unsaturated carbonyl compounds under acidic conditions. Another approach involves the use of palladium-catalyzed cross-coupling reactions to form the thienopyridine core .

Industrial Production Methods

Industrial production methods for this compound often involve scalable synthetic routes that can be optimized for high yield and purity. These methods may include continuous flow synthesis, which allows for better control over reaction conditions and improved efficiency .

Chemical Reactions Analysis

Types of Reactions

Thieno[2,3-b]pyridin-6(7H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl, aryl, or heteroaryl groups .

Scientific Research Applications

Thieno[2,3-b]pyridin-6(7H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of thieno[2,3-b]pyridin-6(7H)-one varies depending on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets such as enzymes or receptors. For example, some derivatives have been shown to inhibit tyrosyl-DNA phosphodiesterase I (TDP1), an enzyme involved in DNA repair . The interaction with TDP1 can lead to the accumulation of DNA damage in cancer cells, ultimately resulting in cell death .

Comparison with Similar Compounds

Thieno[2,3-b]pyridin-6(7H)-one can be compared with other similar compounds, such as thieno[2,3-d]pyrimidin-4(3H)-ones and thieno[3,2-b]pyridin-7-ol. These compounds share a similar thienopyridine core but differ in their functional groups and substitution patterns . The unique structural features of this compound contribute to its distinct chemical reactivity and biological activity .

List of Similar Compounds

Properties

IUPAC Name

7H-thieno[2,3-b]pyridin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NOS/c9-6-2-1-5-3-4-10-7(5)8-6/h1-4H,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQJNETSYXIIIKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC2=C1C=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20489318
Record name Thieno[2,3-b]pyridin-6(7H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20489318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62226-16-8
Record name Thieno[2,3-b]pyridin-6(7H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20489318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4.25 g of 2-chloro-3-methyl-4-hydroxy-5-(3-p-methoxybenzoylphenyl)-6,7-dihydrothieno [2,3-b]pyridin-6-one and 3.5 g of pyridine hydrochloride is stirred at 160° for 3 hours. 2-Chloro-3-methyl-4-hydroxy-5-3-p-hydroxybenzoylphenyl)-6,7-dihydrothieno [2,3-b]pyridin-6-one is obtained after the customary working-up.
Name
2-chloro-3-methyl-4-hydroxy-5-(3-p-methoxybenzoylphenyl)-6,7-dihydrothieno [2,3-b]pyridin-6-one
Quantity
4.25 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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